molecular formula C17H15FN2OS B2418880 4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 892854-11-4

4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2418880
CAS No.: 892854-11-4
M. Wt: 314.38
InChI Key: NEBVHXXYBYLVKW-UHFFFAOYSA-N
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Description

4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It features a benzamide core substituted with a 4-fluoro group and a 6-isopropylbenzo[d]thiazol-2-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the isopropyl group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the benzamide core: The benzamide core can be synthesized by reacting 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the benzo[d]thiazole derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Pharmaceuticals: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Agrochemicals: It may serve as a precursor for the synthesis of new agrochemical agents.

    Material Science: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
  • N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide

Uniqueness

4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is unique due to the presence of the 4-fluoro group and the 6-isopropylbenzo[d]thiazol-2-yl moiety, which may confer distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

4-fluoro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-10(2)12-5-8-14-15(9-12)22-17(19-14)20-16(21)11-3-6-13(18)7-4-11/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBVHXXYBYLVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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